molecular formula C10H10ClN4NaO3S B7818969 Sulfachloropyridazine (sodium)

Sulfachloropyridazine (sodium)

Cat. No.: B7818969
M. Wt: 324.72 g/mol
InChI Key: UVEICSYIVYSEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfachloropyridazine sodium involves the reaction of sulfanilic amide sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent. The reaction is carried out under controlled temperature conditions to facilitate condensation . After the reaction, the product is extracted with water, and the pH is adjusted. The crude product is then refined using sodium hydroxide, followed by concentration under reduced pressure and crystallization .

Industrial Production Methods

In industrial settings, the production of sulfachloropyridazine sodium follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is typically stored in well-closed, light-resistant containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sulfachloropyridazine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfachloropyridazine sodium has a wide range of applications in scientific research:

Mechanism of Action

Sulfachloropyridazine sodium exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding to the enzyme dihydropteroate synthase, which is crucial for folate synthesis. The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Comparison

Sulfachloropyridazine sodium is unique due to its specific structure, which includes a chloropyridazine moiety. This structural feature enhances its antimicrobial activity and spectrum compared to other sulfonamides . Additionally, its effectiveness in veterinary applications, particularly in poultry farming, sets it apart from other similar compounds .

Biological Activity

Sulfachloropyridazine sodium is a sulfonamide antibiotic predominantly used in veterinary medicine to treat bacterial infections, particularly those caused by Escherichia coli . Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This article explores the biological activity of sulfachloropyridazine sodium, including its pharmacokinetics, efficacy against various pathogens, and implications for resistance.

Sulfachloropyridazine acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is necessary for the synthesis of folic acid in bacteria. By blocking the enzyme dihydropteroate synthase, it effectively halts the production of dihydrofolate, leading to bacterial growth inhibition. Resistance to sulfachloropyridazine can occur through mutations in the target enzyme or alternative pathways for folic acid synthesis .

Pharmacokinetics

Sulfachloropyridazine is characterized by its rapid absorption and excretion. Studies indicate that it achieves significant plasma concentrations following both oral and parenteral administration. The pharmacokinetic profile varies among species, with notable differences in bioavailability:

Species Route of Administration Dose Bioavailability
Equus caballusIntramuscular20 mg/kg12121 μg × min/mL
Broiler chickensOral30 mg/kg/day80% (approx.)
SwineOral60 mg/kg49.93%

This table summarizes key pharmacokinetic parameters across different animal species .

Efficacy Against Pathogens

Sulfachloropyridazine demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria , including Mycoplasma and Chlamydia. It is particularly effective against pathogens associated with urinary tract infections and gastrointestinal diseases in livestock. Laboratory studies confirm its efficacy against strains of E. coli responsible for colibacillosis in calves and swine .

Case Studies

  • Poultry Industry Study :
    A study investigated the persistence of sulfachloropyridazine residues in broiler chickens treated with a commercial formulation over five days. The results indicated that residues could be detected in feathers for up to 55 days post-treatment, significantly longer than in edible tissues. This raises concerns regarding food safety and the potential for antimicrobial residues entering the food chain .
  • Anaerobic Digestion Study :
    Research involving swine manure revealed that the presence of sulfachloropyridazine affected the abundance of antibiotic resistance genes during anaerobic digestion processes. The addition of zinc was found to mitigate some resistance gene proliferation, suggesting interactions between antibiotics and heavy metals can influence microbial ecology .

Resistance Mechanisms

Resistance to sulfonamides like sulfachloropyridazine can arise through various mechanisms:

  • Alterations in target enzymes (dihydropteroate synthase).
  • Increased production of PABA.
  • Development of alternative metabolic pathways for folic acid synthesis.

These adaptations highlight the need for careful monitoring and management strategies in veterinary practices to mitigate resistance development .

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEICSYIVYSEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.